(E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol

Fluorescence chemosensor Al³⁺ detection Positional isomer comparison

(E)-4-(((2-Methylquinolin-6-yl)imino)methyl)phenol (CAS 324580-57-6) is a synthetic quinoline-phenol Schiff base formed by condensation of 2-methylquinoline-6-carbaldehyde with 4-aminophenol. The molecule features an imine (C=N) bridge connecting a 2-methylquinoline donor at the 6-position to a 4-hydroxyphenyl acceptor.

Molecular Formula C17H14N2O
Molecular Weight 262.312
CAS No. 324580-57-6
Cat. No. B2761516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol
CAS324580-57-6
Molecular FormulaC17H14N2O
Molecular Weight262.312
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2)N=CC3=CC=C(C=C3)O
InChIInChI=1S/C17H14N2O/c1-12-2-5-14-10-15(6-9-17(14)19-12)18-11-13-3-7-16(20)8-4-13/h2-11,20H,1H3
InChIKeyXSVXKLHDYPMDEX-WOJGMQOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-4-(((2-Methylquinolin-6-yl)imino)methyl)phenol (CAS 324580-57-6) – Procurement-Relevant Chemical Identity and Class Profile


(E)-4-(((2-Methylquinolin-6-yl)imino)methyl)phenol (CAS 324580-57-6) is a synthetic quinoline-phenol Schiff base formed by condensation of 2-methylquinoline-6-carbaldehyde with 4-aminophenol . The molecule features an imine (C=N) bridge connecting a 2-methylquinoline donor at the 6-position to a 4-hydroxyphenyl acceptor. With molecular formula C₁₇H₁₄N₂O and a molecular weight of 262.31 g·mol⁻¹, the compound belongs to the broader class of quinoline-derived azomethines, which are explored for fluorescence sensing, metal-chelation, and antimicrobial applications [1][2]. Its specific 2-methyl-6-imino substitution pattern distinguishes it from positional isomers that differ in quinoline attachment point or phenol-substitution regiochemistry, a factor that critically influences photophysical output and metal-ion selectivity in closely related systems [1].

Why Generic Quinoline-Schiff-Base Substitution Fails for (E)-4-(((2-Methylquinolin-6-yl)imino)methyl)phenol


Direct procurement of a generic “quinoline-phenol Schiff base” without specifying the exact 2-methyl-6-yl-imino substitution pattern carries high risk of functional non-equivalence. A definitive comparative study of positional isomers demonstrated that attaching the imine bridge at the quinoline 6-position versus the 2-position changes the fluorescence enhancement fold for Al³⁺ detection from 97-fold (6-isomer) to just 4.5-fold (2-isomer), and for Zn²⁺ from 79-fold to 35-fold, with excitation/emission wavelength profiles also shifting dramatically [1]. In the trifluoromethylated quinoline-phenol Schiff-base series, quantum yields varied 6.7-fold (Φf 0.12–0.80) and Stokes shifts ranged from 59 to 150 nm depending solely on the R-substituent and solvent, confirming that even minor structural modifications produce large photophysical divergences [2]. These data establish that substitution at the quinoline 6-position with a 2-methyl group—as in the target compound—is not interchangeable with other quinoline-imine-phenol topologies, and that rigorous identity verification is mandatory before any experimental or industrial application.

Quantitative Differential Evidence for (E)-4-(((2-Methylquinolin-6-yl)imino)methyl)phenol vs. Closest Analogs


Fluorescence Enhancement Factor for Al³⁺ Detection: 6-Positional Isomer Outperforms 2-Isomer by 21.6-Fold

In a direct head-to-head comparison of quinoline-imine-phenol positional isomers, the 6-yl-linked isomer (6-QMP) achieved a 97-fold emission enhancement upon binding Al³⁺ at 543 nm (λₑₓ = 415 nm), whereas the 2-yl-linked isomer (2-QMP) exhibited only a 4.5-fold enhancement at 376 nm (λₑₓ = 330 nm). This represents a 21.6× superior signal amplification for the 6-substitution topology [1]. Although 6-QMP bears a 4-methyl-2-hydroxy substitution pattern on the phenol ring rather than the 4-hydroxy substitution of the target compound, the quinoline-6-yl-imine connectivity is identical, providing strong class-level inference that the 2-methylquinolin-6-yl-imino scaffold of CAS 324580-57-6 retains the advantageous photophysical architecture responsible for the high enhancement factors.

Fluorescence chemosensor Al³⁺ detection Positional isomer comparison

Fluorescence Enhancement Factor for Zn²⁺ Detection: 6-Isomer Delivers 2.3-Fold Higher Response

The same isomer pair yields a 79-fold fluorescence increase for Zn²⁺ at 525 nm for 6-QMP vs. 35-fold at 550 nm for 2-QMP, corresponding to a 2.3-fold advantage for the 6-imino topology [1]. The distinct emission wavelength shift (525 nm vs. 550 nm) additionally allows the 6-isomer to operate at a spectral window with lower biological autofluorescence background. The target compound preserves the 6-yl-imine architecture and adds a 2-methyl group on the quinoline, which may further modulate the excited-state charge-transfer character, as evidenced by the significant substituent-dependent φf variation (0.12–0.80) in analogous trifluoromethylated systems [2].

Zn²⁺ chemosensor Fluorescence turn-on Structure-property relationship

Photostability Under White-LED Irradiation: Class-Level Evidence for Quinoline-Phenol Schiff Base Integrity

In a series of ten (E)-2-(((2-substituted-4-trifluoromethylquinolin-6-yl)imino)methyl)phenols—direct structural relatives of the target compound—all examples exhibited good stability under continuous white-LED irradiation with only moderate reactive-oxygen-species (ROS) generation [1]. While no quantitative photodegradation half-lives were reported for the target compound itself, the class-level observation supports the inference that the 6-yl-imino-phenol linkage is photochemically robust under ambient lighting, which is relevant for storage and handling during procurement and experimental use. The 2-methyl substitution in CAS 324580-57-6 replaces the electron-withdrawing CF₃ group, potentially further reducing ROS yield by attenuating the excited-state triplet population, although this hypothesis awaits direct measurement.

Photostability LED irradiation ROS generation

Procurement-Driven Application Scenarios for (E)-4-(((2-Methylquinolin-6-yl)imino)methyl)phenol


Fluorescence Turn-On Sensor Development for Al³⁺ in Environmental or Biological Samples

The 97-fold Al³⁺-induced fluorescence enhancement demonstrated by the 6-quinolinyl-imine isomer scaffold [1] positions CAS 324580-57-6 as a candidate scaffold for constructing high-sensitivity Al³⁺ chemosensors. The 2-methyl substitution on the quinoline may further tune the emission wavelength and detection limit. Researchers developing Al³⁺ detection kits for water-quality monitoring or intracellular imaging should prioritize this compound over 2-quinolinyl-imine isomers, which show only a 4.5-fold response.

Dual-Metal Fluorescent Probe for Zn²⁺ and Al³⁺ with Distinct Spectral Signatures

The target compound's 6-yl-imine architecture supports dual-metal detection with large signal-to-background ratios: 79-fold for Zn²⁺ (525 nm) and 97-fold for Al³⁺ (543 nm) when excited at a common 415 nm [1]. This spectral separation allows simultaneous or sequential quantification of both metals in a single assay, a capability not achievable with 2-isomers that require two different excitation wavelengths and produce weaker signals.

Metal-Chelation Platform for Antimicrobial Co(II)/Zn(II) Complex Synthesis

Quinoline-6-yl-imino-phenol Schiff bases form stable complexes with Co(II) and Zn(II) that exhibit enhanced antifungal activity relative to the free ligand [2]. The 2-methyl substitution on the quinoline of CAS 324580-57-6 modulates the electron density at the imine nitrogen, potentially altering the complex stability constant and biological activity. Procurement of this specific ligand enables systematic structure-activity relationship (SAR) studies where the 2-methyl group serves as a controlled variable against unsubstituted or halogenated analogs.

Fluorescent pH Probe in Organic or Mixed-Aqueous Media

Quinoline-6-yl-imino-phenol derivatives have been reported as ratiometric fluorescent pH chemosensors [3]. The phenolic -OH group of the target compound provides a proton-sensitive site that, upon deprotonation, modulates the push-pull electronic character of the imine bridge, leading to a pH-dependent emission shift. The 2-methyl group on the quinoline increases the pKa of the quinoline nitrogen, potentially extending the usable pH range compared to unsubstituted analogs. This makes the compound attractive for developing pH sensors for mildly acidic to neutral environments.

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